2-methoxy-N-(4-methyloxan-4-yl)benzamide
Description
2-Methoxy-N-(4-methyloxan-4-yl)benzamide is a benzamide derivative characterized by a methoxy group at the 2-position of the benzene ring and a 4-methyloxan-4-yl (tetrahydropyranyl) substituent on the amide nitrogen. This compound belongs to a class of N-substituted benzamides, which are widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
2-methoxy-N-(4-methyloxan-4-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(7-9-18-10-8-14)15-13(16)11-5-3-4-6-12(11)17-2/h3-6H,7-10H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCHFPFTLNALSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)NC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Crystallographic Data
The molecular geometry and intermolecular interactions of benzamide derivatives are critical for their functional properties. Below is a comparative analysis of key structural parameters:
Key Observations :
- The tetrahydropyranyl group in the target compound introduces a larger, rigid substituent compared to simpler groups like methyl or methoxy. This may reduce conformational flexibility and enhance crystal packing efficiency.
- Hydrogen-bonding patterns (e.g., N–H⋯O) are common across benzamides and contribute to their crystalline stability .
Key Observations :
- Ultrasound-assisted synthesis (e.g., ) often achieves higher yields due to efficient energy transfer and reduced reaction times.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
